Enhanced Lipophilicity (XLogP3 3.3) Relative to Unsubstituted and Methyl Analogs
The 3-ethyl group in 1-benzhydryl-3-ethylazetidin-3-ol increases lipophilicity as measured by computed XLogP3-AA value of 3.3, compared to 2.6 for 1-benzhydrylazetidin-3-ol and 2.8 for 1-benzhydryl-3-methylazetidin-3-ol [1][2][3]. This represents a 26.9% and 17.9% increase in lipophilicity relative to the unsubstituted and methyl analogs, respectively.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 1-benzhydrylazetidin-3-ol: 2.6; 1-benzhydryl-3-methylazetidin-3-ol: 2.8 |
| Quantified Difference | Δ = +0.7 vs. unsubstituted; Δ = +0.5 vs. methyl |
| Conditions | Computed property (PubChem release 2025.09.15) using XLogP3 algorithm. |
Why This Matters
Higher lipophilicity can improve membrane permeability and is a key parameter in CNS drug discovery and lead optimization.
- [1] PubChem. (2025). 1-Benzhydryl-3-ethylazetidin-3-ol. Compound Summary for CID 19423788. XLogP3-AA property. View Source
- [2] PubChem. (2025). 1-(Diphenylmethyl)azetidin-3-ol. Compound Summary for CID 330448. XLogP3-AA property. View Source
- [3] PubChem. (2025). 1-Benzhydryl-3-methylazetidin-3-ol. Compound Summary for CID 10243989. XLogP3-AA property. View Source
